molecular formula C13H13BO3 B1359215 4-(2-Methoxyphenyl)phenylboronic acid CAS No. 1107041-07-5

4-(2-Methoxyphenyl)phenylboronic acid

Cat. No. B1359215
CAS RN: 1107041-07-5
M. Wt: 228.05 g/mol
InChI Key: QBMUOUYHVBGWDH-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)phenylboronic acid, also known as 4-Methoxyphenylboronic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

Protodeboronation of pinacol boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol .


Molecular Structure Analysis

The molecular formula of 4-(2-Methoxyphenyl)phenylboronic acid is CH3OC6H4B(OH)2 . Its molecular weight is 151.96 .


Chemical Reactions Analysis

4-(2-Methoxyphenyl)phenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions . It is also used in Pd-catalyzed direct arylation and palladium-catalyzed stereoselective Heck-type reactions .


Physical And Chemical Properties Analysis

4-(2-Methoxyphenyl)phenylboronic acid is a powder with a melting point of 204-206 °C (lit.) .

Scientific Research Applications

Aerobic Photooxidative Hydroxylation of Boronic Acids

This compound has been used in the synthesis of a polymeric photosensitizer for the aerobic photooxidative hydroxylation of boronic acids . The polymeric photosensitizer was synthesized by the condensation of anthraquinone-2-carbonyl chloride (AQ-2-COCl) with poly (2-hydroxyethyl methacrylate) (PHEMA). The photo-oxidative hydroxylation of boronic acids using anthraquinone-containing-poly (2-hydroxyethyl methacrylate) (AQ-PHEMA) was then explored and shown to exhibit high efficiency and broad scope .

Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles

Phenylboronic acid-functionalized magnetic nanoparticles have been synthesized for sensitive soil enzyme assays . The iron oxide magnetic nanoparticles (MNPs) were firstly prepared by the co-precipitation method and then functionalized by (3-aminopropyl)triethoxysilane, polyethyleneimine and phenylboric acid in turn, obtaining the final nanoparticles (MNPPBA) .

Suzuki-Miyaura Cross-Coupling Reactions

4-(2-Methoxyphenyl)phenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction and is widely used in organic synthesis.

Pd-Catalyzed Direct Arylation

This compound is also used in Pd-catalyzed direct arylation . Arylation is a chemical process in which an aromatic system is attached to a substituent.

Highly Effective Synthesis Using Palladium-Catalyzed Arylation

4-(2-Methoxyphenyl)phenylboronic acid is used in highly effective synthesis using palladium-catalyzed arylation . This is a type of reaction where a carbon–carbon bond is formed by the reaction of a metalloarene complex with an aryl halide or triflate, often catalyzed by palladium.

Palladium-Catalyzed Stereoselective Heck-Type Reaction

This compound is used in palladium-catalyzed stereoselective Heck-type reactions . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4-(2-Methoxyphenyl)phenylboronic acid, like other boronic acids, primarily targets carbon-carbon bond formation processes in organic synthesis . It is used as a reagent in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where the boronic acid group is transferred from boron to palladium . This process is part of the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halide catalyzed by a palladium (0) complex .

Biochemical Pathways

The primary biochemical pathway affected by 4-(2-Methoxyphenyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability and be readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption, distribution, metabolism, and excretion, but specific data for this compound is currently unavailable.

Result of Action

The primary result of the action of 4-(2-Methoxyphenyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and development in organic synthesis .

Action Environment

The action, efficacy, and stability of 4-(2-Methoxyphenyl)phenylboronic acid can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically a palladium (0) complex), the pH of the reaction environment, and the temperature and solvent used for the reaction . Proper storage conditions, such as maintaining an inert atmosphere and appropriate temperature, are also crucial for preserving the stability and reactivity of the compound .

properties

IUPAC Name

[4-(2-methoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMUOUYHVBGWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)phenylboronic acid

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